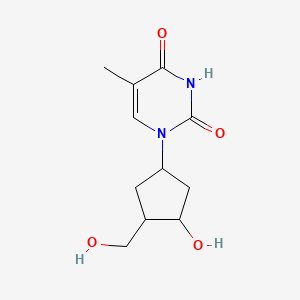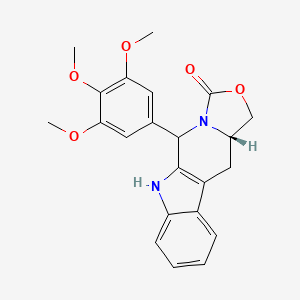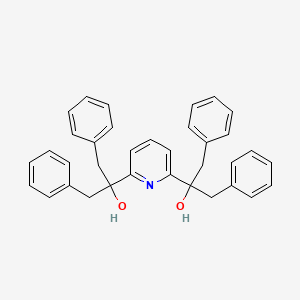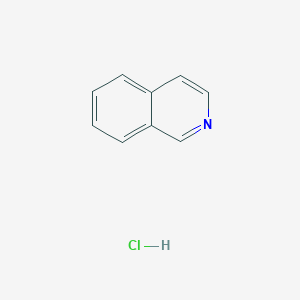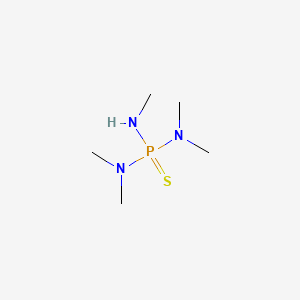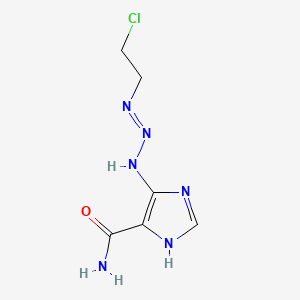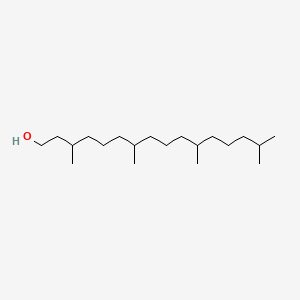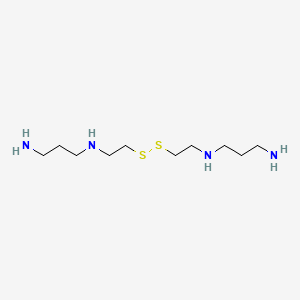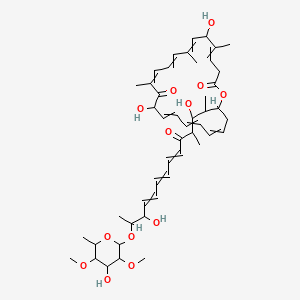
Pulvomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 1063Z, also known as (-)-Pulvomycin, is a naturally occurring antibiotic compound. It is known for its potent antibacterial properties and has been the subject of extensive research due to its unique structure and mechanism of action. This compound is particularly effective against a range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Pulvomycin involves several key steps, including the formation of its core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (-)-Pulvomycin involves large-scale fermentation processes using specific strains of microorganisms that naturally produce the compound. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of (-)-Pulvomycin. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Pulvomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of (-)-Pulvomycin include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of (-)-Pulvomycin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(-)-Pulvomycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Researchers use (-)-Pulvomycin to investigate the effects of antibiotics on bacterial cells and to study the molecular pathways involved in bacterial growth and survival.
Medicine: (-)-Pulvomycin is explored for its potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of new antibiotics and antimicrobial agents, as well as in the production of pharmaceuticals.
Mecanismo De Acción
(-)-Pulvomycin exerts its antibacterial effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and ultimately leading to cell death. The compound’s unique structure allows it to interact with ribosomal RNA and disrupt the translation process, preventing the bacteria from producing essential proteins required for growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (-)-Pulvomycin include:
Erythromycin: Another antibiotic that targets bacterial ribosomes and inhibits protein synthesis.
Tetracycline: A broad-spectrum antibiotic that also interferes with bacterial protein synthesis.
Chloramphenicol: An antibiotic that inhibits bacterial protein synthesis by binding to the ribosomal subunit.
Uniqueness
(-)-Pulvomycin is unique due to its specific binding affinity for bacterial ribosomes and its ability to overcome certain types of antibiotic resistance. Unlike some other antibiotics, (-)-Pulvomycin has a distinct structure that allows it to evade common resistance mechanisms, making it a valuable tool in the fight against resistant bacterial strains.
Propiedades
Fórmula molecular |
C47H66O13 |
|---|---|
Peso molecular |
839 g/mol |
Nombre IUPAC |
22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
InChI |
InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3 |
Clave InChI |
FXSFWUNCIOIMAC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
Sinónimos |
labilomycin pulvomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
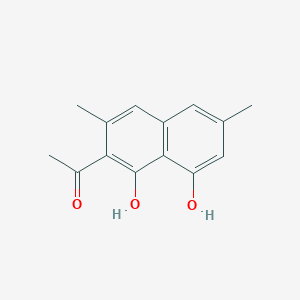

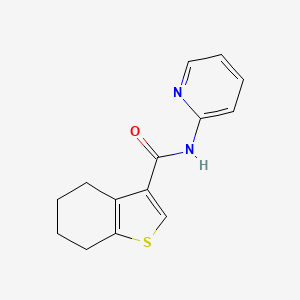
![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
